REACTION_SMILES
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[CH2:7]([N:8]([CH2:9][CH3:10])[CH2:11][CH3:12])[CH3:13].[CH3:22][CH2:23][O:24][C:25]([CH3:26])=[O:27].[Cl:14][CH2:15][C:16](=[O:17])[Cl:18].[Cl:19][CH2:20][Cl:21].[NH2:1][CH:2]([CH2:3][OH:4])[CH2:5][CH3:6]>>[NH:1]([CH:2]([CH2:3][OH:4])[CH2:5][CH3:6])[C:16]([CH2:15][Cl:14])=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(N)CO
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Name
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Type
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product
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Smiles
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CCC(CO)NC(=O)CCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |